2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with two quinazoline rings, a benzyl group, and a thioether linkage, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a benzyl halide derivative. The final step often involves the coupling of the quinazoline core with the benzyl and phenyl groups under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline rings can be reduced to dihydroquinazolines using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-phenylquinazolin-4-yl)thio]methyl}-3-benzylquinazolin-4(3H)-one
- 2-{[(2-methylquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
- 2-{[(2-chloroquinazolin-4-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
Uniqueness
2-{[(2-BENZYLQUINAZOLIN-4-YL)SULFANYL]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural features. The presence of two quinazoline rings, a benzyl group, and a thioether linkage provides a distinct chemical profile that can result in unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C30H22N4OS |
---|---|
Molecular Weight |
486.6g/mol |
IUPAC Name |
2-[(2-benzylquinazolin-4-yl)sulfanylmethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C30H22N4OS/c35-30-24-16-8-10-18-26(24)32-28(34(30)22-13-5-2-6-14-22)20-36-29-23-15-7-9-17-25(23)31-27(33-29)19-21-11-3-1-4-12-21/h1-18H,19-20H2 |
InChI Key |
MSQZJUJISRLYPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.